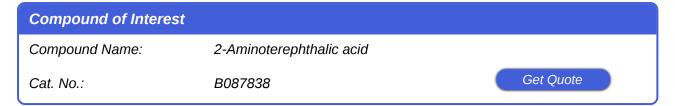


# Physical characteristics of 2-Aminoterephthalic acid crystals

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An In-depth Technical Guide to the Physical Characteristics of **2-Aminoterephthalic Acid** Crystals

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#### **Abstract**

**2-Aminoterephthalic acid** (2-ATA), a bifunctional aromatic compound, is a critical building block in coordination chemistry and materials science.[1][2] Its structure, featuring a benzene ring with two carboxylic acid groups and one amino group, makes it an exceptionally versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] The physical characteristics of 2-ATA in its crystalline form are paramount to understanding its behavior during MOF synthesis and for the rational design of new materials. This guide provides a comprehensive overview of the known physical properties of **2-Aminoterephthalic acid** crystals, including crystallographic, thermal, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their characterization efforts.

## **Crystalline Structure and Morphology**

**2-Aminoterephthalic acid** typically appears as a white to yellow powder or crystalline solid.[2] [4] The arrangement of 2-ATA molecules in the solid state is governed by hydrogen bonding



and other intermolecular interactions, which can lead to the formation of different crystal structures, including solvates and polymorphs.[5][6][7]

## **Crystallographic Data**

Detailed single-crystal X-ray diffraction (SCXRD) data has been reported for a solvated form of 2-ATA. The structure of **2-Aminoterephthalic acid** N,N-dimethylformamide disolvate was determined to have a monoclinic crystal system.[5][8] In this structure, strong hydrogen bonds are observed between the carboxylic acid protons of 2-ATA and the oxygen atoms of the DMF solvent molecules.[5][8] The crystal is further stabilized by both intramolecular and intermolecular hydrogen bonds involving the amine group, as well as weaker C-H···O interactions.[5][8]

Parameter	2-Aminoterephthalic acid N,N-dimethylformamide disolvate[8]	
Chemical Formula	C8H7NO4·2C3H7NO	
Formula Weight (M)	327.34	
Crystal System	Monoclinic	
Space Group	Pn	
a (Å)	7.8393 (2)	
b (Å)	9.7462 (2)	
c (Å)	10.9147 (2)	
β (°)	103.251 (1)	
Volume (V, ų)	811.72 (3)	
Z	2	
Calculated Density (Dx, Mg m <sup>-3</sup> )	1.339	
Temperature (K)	153	
Radiation	Mo Kα (λ = 0.71073 Å)	



#### **Polymorphism**

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon for materials involving **2-aminoterephthalic acid**, particularly in the context of MOFs.[6] The specific arrangement of 2-ATA units within a framework can significantly influence the material's properties and catalytic performance.[6][7] While detailed studies on the polymorphism of pure 2-ATA are not extensively covered in the provided results, its tendency to form varied structures as a linker suggests that different crystallization conditions could potentially yield polymorphic forms of the pure acid.

## **Thermal Properties**

Thermal analysis is crucial for determining the stability and decomposition behavior of 2-ATA, which is particularly important for its application in solvothermal synthesis methods used to create MOFs.[1]

Thermal Property	Value	
Melting Point	324 °C (decomposes)	

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs synthesized using 2-ATA, TGA profiles indicate high thermal stability. For example, the IRMOF-3 framework is reported to be stable up to approximately 400°C.[1]

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material.[9] It can be used to determine melting points, phase transition temperatures, and heats of fusion.[10][11] For **2-aminoterephthalic acid**, DSC has been used to determine its phase-transition temperature in solubility studies.[12]

## **Spectroscopic Characteristics**

Spectroscopic techniques provide a "fingerprint" of the molecular structure, confirming the presence of key functional groups.

#### Infrared (IR) Spectroscopy



Fourier-Transform Infrared (FTIR) spectroscopy confirms the molecular structure of 2-ATA by identifying its characteristic vibrational modes.

Vibrational Mode	Approximate Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretching	3469, 3359[13]	Two distinct bands corresponding to the amine group.
C=O Stretching	1614 (asymmetric), 1377 (symmetric)[13]	Stretching of the carboxylate groups.

Theoretical studies using Density Functional Theory (DFT) have been performed to calculate and analyze the vibrational properties of **2-aminoterephthalic acid**, showing good agreement with experimental FTIR results.[3]

#### Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Data for 2-ATA is available in public databases such as PubChem.[14]

### **Experimental Workflows and Protocols**

The following sections provide detailed methodologies for the key experiments used to characterize the physical properties of **2-Aminoterephthalic acid** crystals.

#### **Characterization Workflow**

The overall process for characterizing a new crystalline sample of 2-ATA involves a logical sequence of analytical techniques to determine its structure, purity, and stability.





Workflow for Physicochemical Characterization of 2-ATA Crystals

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Caption: General workflow for the characterization of 2-ATA crystals.



#### **Powder X-ray Diffraction (PXRD) Protocol**

PXRD is used to identify crystalline phases and to assess the purity of a bulk sample.[15][16]

- Sample Preparation:
  - Gently grind the crystalline 2-ATA sample into a fine powder (<10 μm) using an agate mortar and pestle to ensure random orientation and minimize preferred orientation effects.
     [16]
  - Mount approximately 5-20 mg of the powder onto a low-background sample holder (e.g., zero-background silicon holder).[15]
  - Use a flat edge, such as a glass slide, to gently press the powder into the holder, ensuring the sample surface is flat and flush with the holder's surface.[15]
- Instrument Setup:
  - Use a diffractometer equipped with a CuK $\alpha$  radiation source ( $\lambda = 1.5406 \text{ Å}$ ).[17]
  - Set the X-ray generator to standard operating conditions, typically 40 kV and 40 mA.[15]
     [17]
- Data Collection:
  - Scan the sample over a 2θ range appropriate for organic materials, for example, from 5° to 50°.
  - Set a continuous scan rate, such as 0.05 degrees per second.[17]
  - The sample holder may be rotated to increase the number of crystallites contributing to the diffraction pattern.[18]
- Data Analysis:
  - Process the raw data to obtain a diffractogram (Intensity vs. 2θ).



- Compare the experimental pattern with reference patterns from crystallographic databases to confirm the phase identity.
- The absence of unexpected peaks indicates a high degree of phase purity.

## **Differential Scanning Calorimetry (DSC) Protocol**

DSC is used to measure thermal transitions such as melting and phase changes.[11]

- Sample Preparation:
  - Using an analytical balance, accurately weigh 5 to 15 mg of the 2-ATA sample into a hermetic aluminum DSC pan.[10]
  - Securely crimp a lid onto the pan to encapsulate the sample.[10] Prepare an identical empty, sealed pan to serve as the reference.[19]
- · Instrument Setup:
  - Place the sample pan and the reference pan into the DSC cell.[19]
  - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
- Data Collection:
  - To remove the sample's thermal history, it is common to perform an initial heat/cool/heat cycle.[10]
  - For data collection, ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) over the desired range (e.g., 25 °C to 350 °C).[10]
  - The instrument records the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis:



- Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.
- Determine the melting point from the onset temperature of the melting peak.[10]
- Integrate the area under the peak to determine the enthalpy of the transition (e.g., heat of fusion).[10]

## **Thermogravimetric Analysis (TGA) Protocol**

TGA is used to determine thermal stability and decomposition profiles.[20]

- · Sample Preparation:
  - Weigh approximately 5-10 mg of the 2-ATA sample directly into a TGA crucible (e.g., alumina).[21]
- Instrument Setup:
  - Place the crucible onto the TGA's highly sensitive microbalance.
  - Seal the furnace and begin purging with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere, at a typical flow rate of 20-100 mL/min.[23][24]
- Data Collection:
  - Program the instrument to heat the sample at a constant rate, such as 10 or 20 °C/min, up to a final temperature (e.g., 600 °C).[23]
  - The instrument continuously records the sample's mass as a function of temperature.[20]
- Data Analysis:
  - Plot the percentage of initial mass remaining versus temperature.
  - The onset temperature of a mass loss step indicates the beginning of decomposition or desolvation.



 The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.[24]

## Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify the functional groups present in the 2-ATA molecule.

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[25] Run a background spectrum
    of the empty, clean crystal.[26]
  - Place a small amount of the powdered 2-ATA sample onto the crystal, ensuring complete coverage of the measurement area.[26]
  - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[26]
- Instrument Setup:
  - Set the spectral range, typically from 4000 to 400 cm<sup>-1</sup>.[26]
  - Select a resolution of 4 cm<sup>-1</sup>.
- Data Collection:
  - Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
  - The instrument records an interferogram, which is then Fourier-transformed by the software to produce the infrared spectrum.[27]
- Data Analysis:
  - Plot the spectrum as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify the characteristic absorption bands and assign them to specific molecular vibrations (e.g., N-H stretch, C=O stretch) by comparing their positions to correlation



tables.[28]

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